molecular formula C11H14ClNO3 B1684659 Droxinostat CAS No. 99873-43-5

Droxinostat

Cat. No.: B1684659
CAS No.: 99873-43-5
M. Wt: 243.68 g/mol
InChI Key: JHSXDAWGLCZYSM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Droxinostat is a selective inhibitor of Histone Deacetylases (HDACs), primarily targeting HDACs 6 and 8 . It also inhibits HDAC3 . HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.

Mode of Action

This compound interacts with its targets (HDACs) and inhibits their activity . This inhibition leads to an increase in histone acetylation, which alters the structure of chromatin and promotes gene transcription . This compound has been shown to decrease the expression of the caspase-8 inhibitor FLIP, sensitizing cells to death receptor stimuli .

Biochemical Pathways

The inhibition of HDACs by this compound affects several biochemical pathways. It sensitizes cells to death receptor ligands, overcoming resistance to these ligands . This is achieved by inducing changes in gene expression that resemble those observed after treatment with other HDAC inhibitors . Additionally, this compound induces oxidative stress and Reactive Oxygen Species (ROS) production in cells .

Result of Action

This compound effectively inhibits cell growth and colony-forming ability by inducing cellular apoptosis and ROS production . It sensitizes cells to death receptor ligands, thereby overcoming resistance to these ligands . This results in the death of cancerous cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of an apoptotic inhibitor or an antioxidant can decrease the levels of cellular apoptosis and ROS production induced by this compound . These factors can also partially reverse the negative growth effects of this compound on cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Droxinostat can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methylphenol with 4-chlorobutyryl chloride to form an intermediate, which is then reacted with hydroxylamine to yield this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Droxinostat primarily undergoes reactions related to its role as a histone deacetylase inhibitor. These include:

Common Reagents and Conditions:

Major Products Formed: The primary products formed from reactions involving this compound are typically related to its role in inducing apoptosis and altering gene expression. These include acetylated histones and other modified proteins .

Comparison with Similar Compounds

Uniqueness of Droxinostat: this compound is unique in its selective inhibition of histone deacetylase 3, histone deacetylase 6, and histone deacetylase 8, which allows for targeted modulation of gene expression and apoptosis. This selectivity makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-8-7-9(12)4-5-10(8)16-6-2-3-11(14)13-15/h4-5,7,15H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSXDAWGLCZYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340899
Record name 4-(4-Chloro-2-methylphenoxy)-N-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99873-43-5
Record name 4-(4-Chloro-2-methylphenoxy)-N-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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